molecular formula C19H17F3N4 B2943578 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline CAS No. 2344685-59-0

2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline

Cat. No.: B2943578
CAS No.: 2344685-59-0
M. Wt: 358.368
InChI Key: GCOJJOFTWFYYBT-UHFFFAOYSA-N
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Description

2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline is a synthetic small molecule based on the quinazoline scaffold, a structure recognized as a "privileged" motif in medicinal chemistry for its ability to interact with diverse biological targets . This compound is designed for investigative use in biochemical and cellular assays. Its core structure is closely related to that of several FDA-approved therapeutic agents, particularly protein kinase inhibitors, suggesting its potential utility as a tool compound in oncological research . The molecular architecture of this compound incorporates key features known to confer bioactivity. The quinazoline core is a well-established pharmacophore that can function as an ATP-mimetic, competitively inhibiting the kinase activity of various receptor tyrosine kinases (RTKs) . The 3-(trifluoromethyl)phenyl moiety at the 4-position is a common structural element that often enhances binding affinity and metabolic stability . Furthermore, the piperazine substituent at the 2-position is a highly versatile functional group known to improve aqueous solubility and pharmacokinetic properties, while also serving as a critical point for interaction with target proteins . Beyond oncology research, the quinazoline scaffold has demonstrated significant potential in virology. Recent studies have identified quinazoline derivatives as potent disruptors of viral ribonucleoprotein (RNP) complexes in influenza and other viruses . These compounds can exhibit dual-targeting mechanisms, concurrently binding to viral nucleoproteins and polymerase subunits, thereby inhibiting essential processes like viral transcription and replication . Consequently, this reagent presents a valuable chemical probe for studying host-pathogen interactions and screening for novel broad-spectrum antiviral agents. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4/c20-19(21,22)14-5-3-4-13(12-14)17-15-6-1-2-7-16(15)24-18(25-17)26-10-8-23-9-11-26/h1-7,12,23H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOJJOFTWFYYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the quinazoline core with piperazine in the presence of a suitable base such as potassium carbonate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes involved in critical biological pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling.

    Pathways: The compound may affect pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline and related compounds from the literature:

Compound Core Structure Substituents Molecular Weight Solubility Key Features
This compound Quinazoline - Piperazin-1-yl (position 2)
- 3-(Trifluoromethyl)phenyl (position 4)
~369.34* Likely low (analogous to Letermovir) Simpler structure; lacks urea or ester moieties.
Letermovir (C29H28F4N4O4) Dihydroquinazolinone - Piperazine
- Methoxyphenyl
- Trifluoromethylphenyl
- Acetic acid
572.55 Very slightly soluble FDA-approved antiviral; complex substituents enhance target specificity.
Urea derivatives (e.g., 1f, 1g, 2a, 2b) Thiazole-Urea - Piperazine-linked thiazole
- Trifluoromethyl/fluoro/chlorophenyl ureas
638.1–709.9 Moderate (based on polar urea group) Urea linkage enhances hydrogen-bonding potential; higher molecular weight.
Ethyl ester derivatives (e.g., 10d, 10e, 10f) Thiazole-Ethyl Acetate - Piperazine-linked thiazole
- Trifluoromethyl/chlorophenyl ethyl esters
514.2–548.2 Improved (ester increases lipophilicity) Ethyl ester may enhance membrane permeability; lower polarity than urea analogs.

*Calculated molecular weight based on formula C₁₉H₁₇F₃N₄.

Key Structural Differences

  • Core Heterocycle: The target compound’s quinazoline core differs from the thiazole-urea or thiazole-ester scaffolds in compounds 1f, 1g, and 10d–10f . Letermovir shares a quinazoline-derived dihydroquinazolinone core but includes additional rings and substituents .
  • Letermovir’s acetic acid moiety introduces ionizable functionality absent in the target compound .
  • Substituent Placement : The 3-(trifluoromethyl)phenyl group is a common feature in all compounds, but its position varies (e.g., para vs. meta in urea derivatives) .

Physicochemical Properties

  • Solubility : Letermovir’s low aqueous solubility aligns with the target compound’s predicted behavior due to aromaticity and trifluoromethyl groups . Urea derivatives may exhibit better solubility due to polar urea linkages .
  • Molecular Weight : The target compound’s lower molecular weight (~369 vs. 514–709 in analogs) suggests advantages in drug-likeness (e.g., Lipinski’s rule compliance) .

Biological Activity

2-(Piperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]quinazoline is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F3N3C_{16}H_{16}F_3N_3, with a molecular weight of approximately 335.32 g/mol. The structure features a quinazoline core substituted with a piperazine ring and a trifluoromethyl group, which may enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, a study demonstrated that quinazoline derivatives could inhibit the growth of human cancer cell lines through the activation of caspases, leading to programmed cell death .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A comparative study indicated that quinazoline derivatives exhibit significant inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours. Mechanistic studies revealed that the compound induced G0/G1 phase cell cycle arrest and increased the expression of pro-apoptotic proteins .

Case Study 2: Antimicrobial Activity Assessment

In a laboratory setting, the antimicrobial efficacy of the compound was tested against clinical isolates of Candida species. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against fluconazole-resistant Candida albicans, suggesting its potential as a novel antifungal agent .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial growth
AntiparasiticTargets PfATP4 for Na+-ATPase inhibition

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